4-(difluoromethyl)-N-(4-methoxybenzyl)-6-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluoromethyl, methoxyphenyl, and methylphenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical difluoromethylation reaction using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of Methoxyphenyl and Methylphenyl Groups: The methoxyphenyl and methylphenyl groups can be introduced through nucleophilic aromatic substitution reactions using corresponding halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)benzonitrile
- 4-(difluoromethoxy)benzonitrile
- (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
Uniqueness
Compared to similar compounds, 4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of both difluoromethyl and pyrimidine moieties, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H19F2N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H19F2N3O/c1-13-3-7-15(8-4-13)17-11-18(19(21)22)25-20(24-17)23-12-14-5-9-16(26-2)10-6-14/h3-11,19H,12H2,1-2H3,(H,23,24,25) |
InChI Key |
MMAVVYXQGILRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)OC)C(F)F |
Origin of Product |
United States |
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